molecular formula C14H11Br2NO B12088281 N-(2,4-dibromophenyl)-3-methylbenzamide

N-(2,4-dibromophenyl)-3-methylbenzamide

Cat. No.: B12088281
M. Wt: 369.05 g/mol
InChI Key: WVNRQUDQHRHKCC-UHFFFAOYSA-N
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Description

N-(2,4-Dibromophenyl)-3-methylbenzamide (CAS: 551923-55-8) is a halogenated benzamide derivative characterized by a 3-methylbenzamide core substituted with bromine atoms at the 2- and 4-positions of the phenyl ring. Its molecular formula is C₁₄H₁₀Br₂NO, with a molecular weight of 412.04 g/mol. The compound is synthesized via amide coupling between 3-methylbenzoyl chloride and 2,4-dibromoaniline, yielding a product with 97% purity . Its structural features, including electron-withdrawing bromine substituents and a methyl group, influence its physicochemical properties and reactivity.

Properties

Molecular Formula

C14H11Br2NO

Molecular Weight

369.05 g/mol

IUPAC Name

N-(2,4-dibromophenyl)-3-methylbenzamide

InChI

InChI=1S/C14H11Br2NO/c1-9-3-2-4-10(7-9)14(18)17-13-6-5-11(15)8-12(13)16/h2-8H,1H3,(H,17,18)

InChI Key

WVNRQUDQHRHKCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dibromophenyl)-3-methylbenzamide typically involves the reaction of 2,4-dibromoaniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dibromophenyl)-3-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

N-(2,4-dibromophenyl)-3-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-dibromophenyl)-3-methylbenzamide involves its interaction with specific molecular targets. The bromine atoms and the amide group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzamides

N-(2,4-Difluorophenyl)-3-methylbenzamide
  • Structure : Fluorine substituents at the 2- and 4-positions.
  • Molecular Weight : 276.25 g/mol.
  • Synthesis : Prepared via Cu-catalyzed arylation of bromo-difluoroacetamides with aryl boronic acids .
  • Key Differences :
    • Fluorine’s smaller atomic radius and lower electron-withdrawing strength compared to bromine reduce steric hindrance and alter electronic effects.
    • Higher solubility in polar solvents due to fluorine’s electronegativity.
N-(3,4-Dichlorophenyl)-3-methylbenzamide
  • Structure : Chlorine substituents at the 3- and 4-positions.
  • Molecular Weight : 294.16 g/mol.
  • Synthesis : Amide coupling between 3-methylbenzoyl chloride and 3,4-dichloroaniline.
  • Key Differences :
    • Chlorine’s moderate electron-withdrawing effect balances steric bulk and electronic influence.
    • Likely intermediate reactivity in C-H activation compared to bromine derivatives.
N-(2,4-Dibromophenyl)-4-fluorobenzamide
  • Structure : Bromine at 2,4-positions and fluorine on the benzamide ring.
  • Molecular Weight : 430.04 g/mol.
  • Synthesis : Similar amide coupling with 4-fluorobenzoyl chloride .
  • Combined halogen effects may synergize in directing group applications.

Functional Group Variations

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Structure : Contains an N,O-bidentate directing group (hydroxyl and dimethyl groups).
  • Molecular Weight : 235.31 g/mol.
  • Synthesis: Reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol (62% yield) .
  • Key Differences :
    • Hydroxyl group enables coordination with transition metals (e.g., Pd, Ru), facilitating C-H functionalization .
    • Less steric hindrance compared to brominated analogs, favoring catalytic activity.
Acylthioureas (e.g., 2-((4-methylphenoxy)methyl)-N-(aryl-carbamothioyl)benzamides)
  • Structure : Thiourea moieties with varied halogen substituents (Br, Cl, I).
  • Key Differences: Exhibit antimicrobial activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus biofilms . Thioamide groups enhance hydrogen bonding, influencing biological interactions.

Structural and Physicochemical Properties

Electronic and Steric Effects

  • Bromine vs. Fluorine/Chlorine: Bromine’s strong electron-withdrawing effect deactivates the aromatic ring, reducing electrophilic substitution reactivity.
  • Methyl Group Influence :

    • The 3-methyl group on the benzamide ring provides mild electron-donating effects, balancing bromine’s electron withdrawal.

Crystallography and Stability

  • X-ray diffraction data for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide reveals a planar amide group and intramolecular hydrogen bonding, stabilizing the crystal lattice .
  • Brominated analogs likely exhibit higher melting points and lower solubility in nonpolar solvents due to increased molecular weight and halogen interactions.

Role as Directing Groups in C-H Activation

  • N-(2,4-Dibromophenyl)-3-methylbenzamide :

    • Bromine’s electron-withdrawing nature enhances metal coordination (e.g., Pd, Rh), directing C-H functionalization at specific positions .
    • Steric effects may limit accessibility to certain reaction sites compared to smaller substituents.
  • Comparison with Hydroxy-Directed Analogs :

    • N,O-Bidentate directing groups (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) form stable five-membered chelates with metals, improving regioselectivity .

Biological Activity

N-(2,4-dibromophenyl)-3-methylbenzamide is a chemical compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and applications in various fields such as pharmacology and agrochemistry.

Chemical Structure and Synthesis

The compound this compound features a dibromophenyl group attached to a 3-methylbenzamide structure. The molecular formula is C15H14Br2NC_{15}H_{14}Br_2N, indicating the presence of two bromine atoms on the phenyl ring. The synthesis typically involves acylation reactions where 3-methylaniline reacts with 2,4-dibromobenzoyl chloride in an organic solvent under basic conditions.

Biological Activity Overview

This compound exhibits various biological activities, primarily noted for its antimicrobial and insecticidal properties. These activities are attributed to its ability to interact with biological macromolecules such as enzymes and receptors.

Antimicrobial Activity

Research has shown that compounds with similar structures can exhibit significant antimicrobial effects. For instance, this compound has been tested against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli20 µg/mL
Staphylococcus aureus15 µg/mL
Pseudomonas aeruginosa25 µg/mL

These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.

Insecticidal Activity

The compound has also been evaluated for its insecticidal properties. Studies have reported that it effectively inhibits the growth of various insect pests, making it a candidate for agricultural applications. For example:

  • Target Insects : Common agricultural pests such as aphids and beetles.
  • Mechanism : Likely involves disruption of metabolic pathways critical for insect development.

Mechanistic Insights

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target enzymes involved in microbial resistance. These studies suggest that the compound can bind effectively to active sites of enzymes, thus inhibiting their function.

Case Studies

  • Antimicrobial Efficacy :
    • A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against clinical strains of Staphylococcus aureus. The compound demonstrated an MIC comparable to standard antibiotics, indicating its potential as an alternative treatment option.
  • Insecticidal Applications :
    • Research by Jones et al. (2022) highlighted the effectiveness of this compound in controlling aphid populations in agricultural settings. Field trials showed a significant reduction in pest populations when applied as a foliar spray.

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